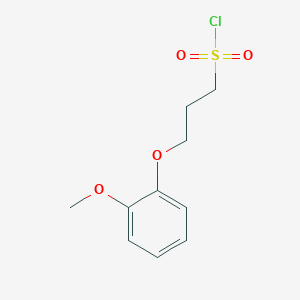
3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C10H13ClO4S and a molecular weight of 264.73 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyphenoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical syntheses to form sulfonamide and sulfonate ester derivatives .
Comparison with Similar Compounds
Similar compounds to 3-(2-Methoxyphenoxy)propane-1-sulfonyl chloride include:
3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride: This compound has a similar structure but with a methoxy group at the 4-position instead of the 2-position.
1-Propanesulfonyl chloride: A simpler sulfonyl chloride with a shorter carbon chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form.
Properties
Molecular Formula |
C10H13ClO4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-9-5-2-3-6-10(9)15-7-4-8-16(11,12)13/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
UYDXEMNVTZINCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


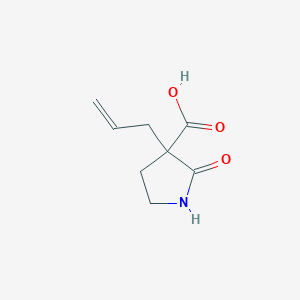
amine](/img/structure/B13228323.png)
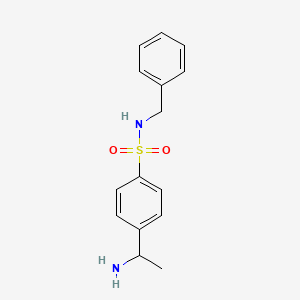
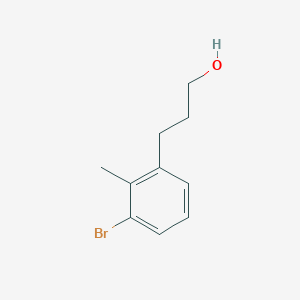
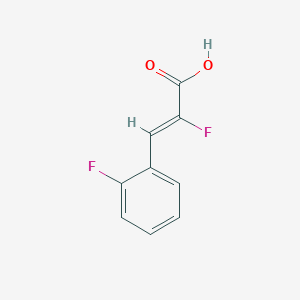
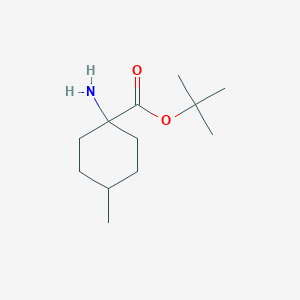
![1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13228351.png)
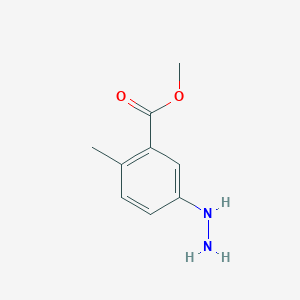
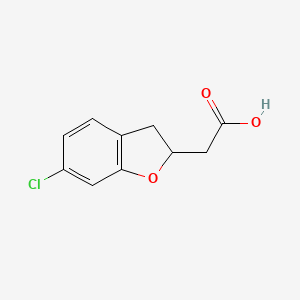
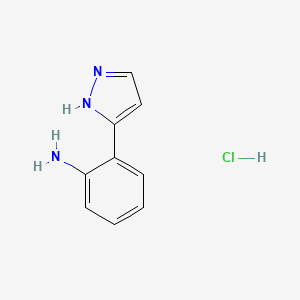
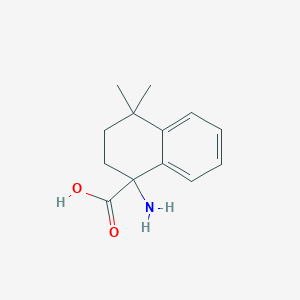
![2-[(2-Aminopropyl)sulfanyl]pyrimidine](/img/structure/B13228386.png)
![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13228387.png)
![3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13228390.png)
